molecular formula C20H25N7O2 B6905286 N-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]-2-[methyl(7H-purin-6-yl)amino]acetamide

N-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]-2-[methyl(7H-purin-6-yl)amino]acetamide

Cat. No.: B6905286
M. Wt: 395.5 g/mol
InChI Key: UILICTKEVUDAPO-UHFFFAOYSA-N
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Description

N-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]-2-[methyl(7H-purin-6-yl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a methoxyphenyl group and a purine derivative, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]-2-[methyl(7H-purin-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-26(20-18-19(23-12-22-18)24-13-25-20)11-17(28)21-9-14-6-7-27(10-14)15-4-3-5-16(8-15)29-2/h3-5,8,12-14H,6-7,9-11H2,1-2H3,(H,21,28)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILICTKEVUDAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1CCN(C1)C2=CC(=CC=C2)OC)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]-2-[methyl(7H-purin-6-yl)amino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the purine derivative to complete the compound. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]-2-[methyl(7H-purin-6-yl)amino]acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving purine derivatives.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]-2-[methyl(7H-purin-6-yl)amino]acetamide exerts its effects likely involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and purine-based molecules. Examples include:

    N-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]-2-[methyl(7H-purin-6-yl)amino]acetamide analogs: These compounds have slight modifications in their structure, such as different substituents on the pyrrolidine ring or purine moiety.

    Other purine derivatives: Compounds like adenosine and guanosine share structural similarities with the purine part of the molecule.

Uniqueness

What sets this compound apart is its combination of a pyrrolidine ring with a methoxyphenyl group and a purine derivative. This unique structure may confer specific chemical and biological properties not found in other similar compounds.

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